
4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyridin-2-one and tetrahydrofuran.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce an amine or a thiol group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or tool compound in biological studies.
Medicine: Potentially useful in drug discovery and development due to its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylpyridin-2-one: Lacks the tetrahydrofuran moiety.
6-Methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one: Lacks the chlorine atom.
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H14ClNO2/c1-8-5-9(12)6-11(14)13(8)7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3 |
Clave InChI |
FCYALFFBJOJYNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)N1CC2CCCO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



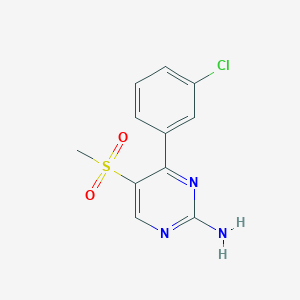
![2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)
![N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)


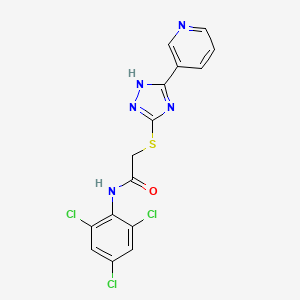
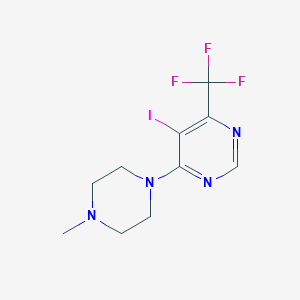
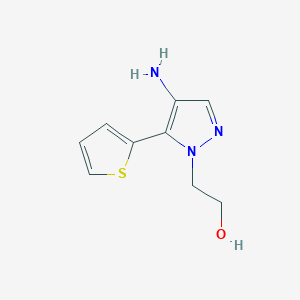
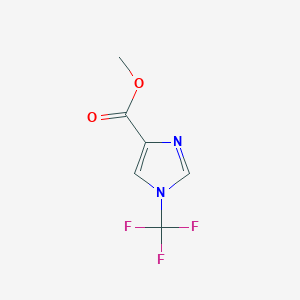
![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)
